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Compound of Interest

Compound Name: Ethyl 2-chloro-6-hydroxybenzoate

Cat. No.: B055314 Get Quote

An In-depth Technical Guide to Ethyl 2-chloro-6-
hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, functional

groups, and properties of Ethyl 2-chloro-6-hydroxybenzoate. While specific experimental

data for this compound is not widely published, this document compiles available information

and provides predicted spectroscopic characteristics based on analogous compounds. It also

outlines a general experimental protocol for its synthesis via Fischer esterification. This guide is

intended to serve as a foundational resource for researchers and professionals in drug

development and chemical synthesis.

Chemical Structure and Identification
Ethyl 2-chloro-6-hydroxybenzoate is a disubstituted benzoate ester. Its core structure

consists of a benzene ring substituted with a chloro group, a hydroxyl group, and an

ethoxycarbonyl group.

Key Identifiers:
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Property Value

IUPAC Name Ethyl 2-chloro-6-hydroxybenzoate

CAS Number 112270-06-1[1]

Molecular Formula C₉H₉ClO₃[1]

Molecular Weight 200.62 g/mol [1]

Structural Diagram:

Figure 1: Chemical structure of Ethyl 2-chloro-6-hydroxybenzoate.

Functional Groups and Their Significance
Ethyl 2-chloro-6-hydroxybenzoate possesses three key functional groups that dictate its

chemical reactivity and potential biological activity:

Ester Group (-COOEt): The ethyl ester group is a common feature in many pharmaceutical

compounds. It can influence the molecule's lipophilicity, which in turn affects its absorption,

distribution, metabolism, and excretion (ADME) properties. Ester groups can also be

susceptible to hydrolysis by esterases in the body, which can be a mechanism for prodrug

activation.

Hydroxyl Group (-OH): The phenolic hydroxyl group is a hydrogen bond donor and can

participate in key interactions with biological targets such as enzymes and receptors. Its

acidity can be influenced by the other substituents on the aromatic ring.

Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group and can

significantly impact the electronic properties of the benzene ring. In drug design, the

introduction of a halogen atom can modulate a compound's metabolic stability, binding

affinity, and membrane permeability.

The relative positions of these groups (ortho- and meta-) create a specific electronic and steric

environment that will define the molecule's unique chemical and biological profile.

Physicochemical Properties
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Specific experimental data for the physical properties of Ethyl 2-chloro-6-hydroxybenzoate
are not readily available in published literature. However, based on its structure, the following

properties can be predicted:

Property Predicted Value/Characteristic

Appearance Likely a solid at room temperature.

Solubility

Expected to be soluble in common organic

solvents like ethanol, methanol, and

dichloromethane. Solubility in water is likely to

be low.

Boiling Point
Predicted to be elevated due to its molecular

weight and polar functional groups.

Melting Point
Expected to be a crystalline solid with a defined

melting point.

Synthesis
A common and straightforward method for the synthesis of Ethyl 2-chloro-6-
hydroxybenzoate is the Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol

in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification
This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

2-chloro-6-hydroxybenzoic acid

Anhydrous ethanol (absolute)

Concentrated sulfuric acid (or another suitable acid catalyst)

Sodium bicarbonate (saturated solution)
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Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-chloro-6-hydroxybenzoic acid in an excess of anhydrous ethanol.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the

solution.[2]

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

Work-up:

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess ethanol under reduced pressure using a rotary evaporator.

Dissolve the residue in an organic solvent such as ethyl acetate.

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to

neutralize the acid catalyst), water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purification: The crude Ethyl 2-chloro-6-hydroxybenzoate can be purified by

recrystallization or column chromatography to yield the pure compound.
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Figure 2: General workflow for Fischer esterification.

Spectroscopic Analysis (Predicted)
While experimental spectra for Ethyl 2-chloro-6-hydroxybenzoate are not readily available,

its characteristic spectroscopic features can be predicted based on the analysis of similar

compounds.

1H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm),

corresponding to the three protons on the benzene ring. The chemical shifts and coupling

patterns will be influenced by the electron-withdrawing chloro group and the electron-

donating hydroxyl and ester groups.

Ethyl Group Protons:

A quartet (CH₂) deshielded by the adjacent oxygen atom of the ester, likely in the range of

δ 4.0-4.5 ppm.

A triplet (CH₃) at a more upfield position, typically around δ 1.2-1.5 ppm.
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Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which can

vary depending on the solvent and concentration.

13C NMR Spectroscopy
The carbon NMR spectrum is expected to display nine distinct signals:

Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl, likely

between δ 165-175 ppm.

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached

to the chloro, hydroxyl, and ester groups will have distinct chemical shifts. For instance, the

carbon bearing the hydroxyl group is expected to be significantly deshielded.

Ethyl Group Carbons:

A signal for the methylene carbon (-OCH₂-) around δ 60-65 ppm.

A signal for the methyl carbon (-CH₃) in the upfield region, typically around δ 14-15 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the

phenolic hydroxyl group.

C-H Stretch (aromatic): Absorption bands typically above 3000 cm⁻¹.

C-H Stretch (aliphatic): Absorption bands typically below 3000 cm⁻¹.

C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic

of the ester carbonyl group.[4]

C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the

ester and phenol.
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C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry
In mass spectrometry with electron ionization (EI), the following fragmentation patterns can be

anticipated:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound

(m/z = 200/202, showing the isotopic pattern for one chlorine atom).

Loss of Ethoxy Group (-OEt): Fragmentation leading to a peak at M-45.

Loss of Ethyl Group (-CH₂CH₃): Fragmentation resulting in a peak at M-29.

Loss of CO₂Et: Fragmentation leading to a peak corresponding to the chlorohydroxyphenyl

cation.

Other characteristic fragmentations of benzoate esters.

Applications in Drug Development
While there is limited specific information on the biological activity and drug development

applications of Ethyl 2-chloro-6-hydroxybenzoate, its structural motifs are present in various

biologically active molecules. Substituted benzoates and phenols are common scaffolds in

medicinal chemistry.

For example, various substituted thiazole-5-carboxamides containing a 2-chloro-6-

methylphenyl group have been identified as potent kinase inhibitors with antitumor activity.[5]

Although structurally distinct, this highlights the potential for chlorinated phenyl moieties to be

incorporated into pharmacologically active compounds.

Further research and biological screening of Ethyl 2-chloro-6-hydroxybenzoate are

necessary to elucidate its potential therapeutic applications. Its functional groups offer handles

for further chemical modification to explore structure-activity relationships and develop novel

drug candidates.
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Ethyl 2-chloro-6-hydroxybenzoate is a multifaceted organic compound with functional groups

that make it an interesting candidate for further investigation in chemical synthesis and drug

discovery. This technical guide has provided a detailed overview of its chemical structure, a

general synthesis protocol, and predicted spectroscopic data. While a lack of published

experimental data necessitates a predictive approach to its characterization, the information

compiled herein serves as a valuable starting point for researchers and scientists. Future

studies are warranted to fully characterize this compound and explore its potential biological

activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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